molecular formula C13H11Cl2N5O2S B2937440 N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1170384-26-5

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

Cat. No. B2937440
CAS RN: 1170384-26-5
M. Wt: 372.22
InChI Key: FDTTWYIKJNZXJP-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a complex organic molecule that contains several functional groups including a pyrazole, an oxadiazole, and a thiophene . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using different spectroscopic methods such as IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve condensation reactions and reflux processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques, but specific data for your compound was not found .

Scientific Research Applications

Antimicrobial Applications

This compound has been studied for its antimicrobial properties. Research indicates that derivatives of this compound, such as 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides, have shown activity against various microbial strains . These compounds could potentially be used in the development of new antimicrobial agents to combat resistant bacteria and fungi.

Antioxidant Properties

The antioxidant capacity of this compound’s derivatives has been evaluated, with some showing good to excellent antioxidant activity . This suggests potential use in pharmaceuticals or as a dietary supplement ingredient to help mitigate oxidative stress.

Molecular Docking Studies

Molecular docking studies of this compound’s derivatives have been carried out to evaluate their potential as drug candidates . The affinity of these compounds with cytochrome P450 14 alpha-sterol demethylase (CYP51) suggests they could be further developed and optimized for therapeutic applications.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for the development of drugs with diverse biological activities .

Chemical Synthesis and Characterization

The compound is used in chemical synthesis and characterization studies, providing insights into the structure-activity relationships of heterocyclic compounds .

Biological Activity Profiling

Derivatives of this compound have been profiled for their biological activities, including anti-inflammatory, analgesic, and cytotoxicity against certain human tumor cell lines .

properties

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5O2S/c1-6(2)20-4-3-8(19-20)11(21)16-13-18-17-12(22-13)7-5-9(14)23-10(7)15/h3-6H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTTWYIKJNZXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

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